

# Fenclozic Acid: A Comprehensive Technical Review of its Chemical Synthesis and Biological Mechanisms

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## Compound of Interest

Compound Name: *Fenclozine*

Cat. No.: *B1329923*

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## Introduction

Fenclozic acid, chemically known as 2-(4-chlorophenyl)thiazol-4-ylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s. It exhibited notable analgesic, antipyretic, and anti-inflammatory properties. However, its clinical development was halted due to findings of hepatotoxicity in human trials. This technical guide provides an in-depth overview of the chemical structure and synthesis of fenclozic acid, alongside a detailed exploration of its mechanism of action and the pathways leading to its liver toxicity.

## Chemical and Physical Properties

Fenclozic acid is a derivative of thiazole, characterized by a chlorophenyl group attached to the thiazole ring, which in turn is linked to an acetic acid moiety. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
CAS Number	17969-20-9
Molecular Formula	C <sub>11</sub> H <sub>8</sub> ClNO <sub>2</sub> S
Molecular Weight	253.71 g/mol
Appearance	White to off-white crystalline powder
Melting Point	153-155 °C
Solubility	Soluble in acetone, chloroform, and ethyl acetate. Sparingly soluble in methanol and ethanol. Practically insoluble in water.

## Synthesis of Fenclozic Acid

The synthesis of fenclozic acid is classically achieved through the Hantzsch thiazole synthesis. A modern and updated approach has been described, which improves upon the original methods from the 1960s. This synthesis involves the reaction of a thioamide with an  $\alpha$ -haloketone to form the thiazole ring, followed by the introduction of the acetic acid side chain.

## Experimental Protocol: Synthesis of Fenclozic Acid

This protocol is based on established synthetic routes, including modern adaptations for improved safety and efficiency.<sup>[1]</sup>

### Step 1: Synthesis of 4-chlorothiobenzamide

- To a solution of 4-chlorobenzonitrile (1 eq) in pyridine (5 mL/g), add triethylamine (1.5 eq).
- Bubble hydrogen sulfide gas through the solution at room temperature for 4-6 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.

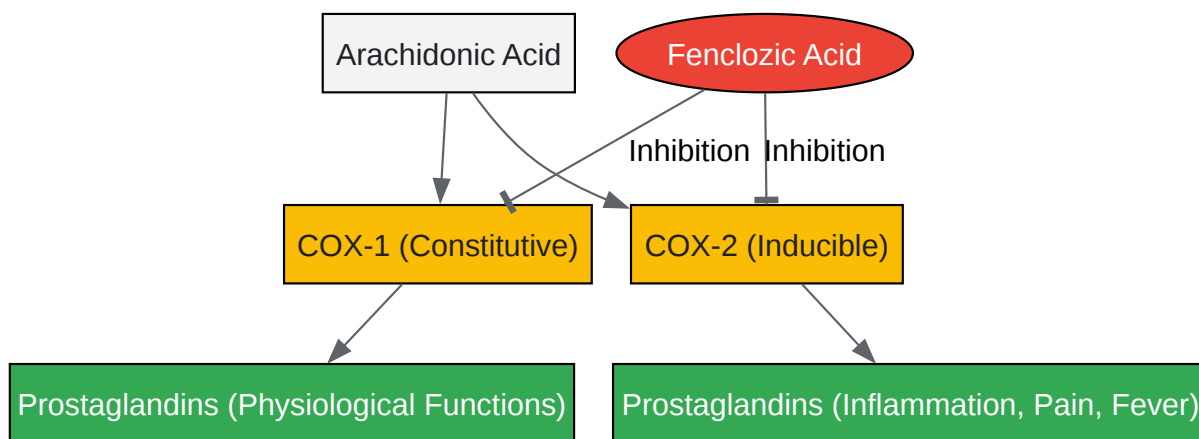
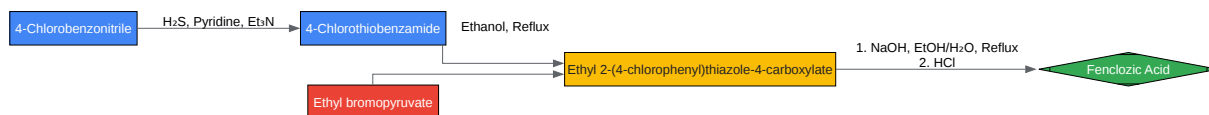
- Filter the solid, wash with cold water, and dry under vacuum to yield 4-chlorothiobenzamide.

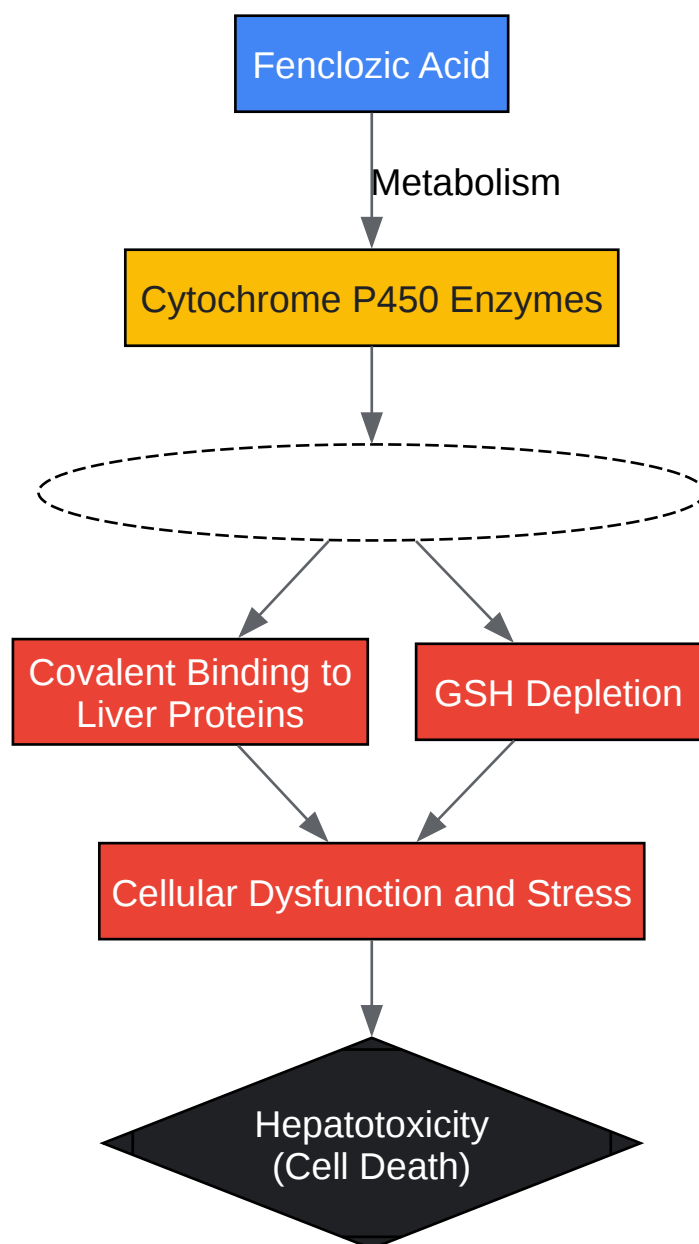
#### Step 2: Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate

- Dissolve 4-chlorothiobenzamide (1 eq) in ethanol (10 mL/g).
- Add ethyl bromopyruvate (1.1 eq) to the solution.
- Reflux the mixture for 2-3 hours.
- Cool the reaction mixture to room temperature and pour it into ice-water.
- Neutralize with a saturated sodium bicarbonate solution to precipitate the crude product.
- Filter the solid, wash with water, and recrystallize from ethanol to obtain ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate.

#### Step 3: Hydrolysis to Fenclozic Acid

- Suspend ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate (1 eq) in a mixture of ethanol and water (1:1).
- Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 1-2 hours.
- Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2-3.
- The precipitated solid is filtered, washed thoroughly with water, and dried.
- Recrystallization from a suitable solvent, such as aqueous ethanol, yields pure fenclozic acid.





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## References

- 1. A modern approach to the synthesis of 2-(4-chlorophenyl)[2-(14)C]thiazol-4-ylacetic acid ([14C] fenclozic acid) and its acyl glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
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